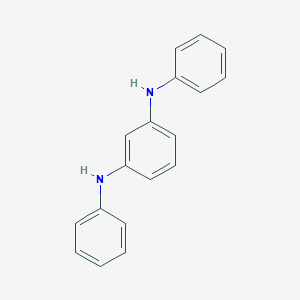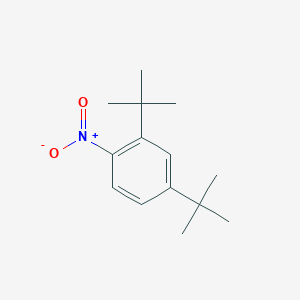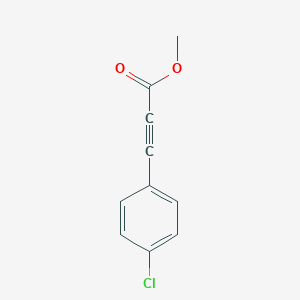
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a compound provides insights into its properties and reactivity. While the exact structure of “2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester” is not provided, the structure of a similar compound, “3-(4-Chlorophenyl)propionic acid”, is available . This compound has a molecular formula of C9H9ClO2 .科学研究应用
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester has been used in a variety of scientific research applications, including biochemical and physiological studies. This compound has been used as a model compound for other molecules, as its unique properties make it ideal for studying biochemical and physiological processes. This compound has also been used in studies of enzyme kinetics and protein-ligand interactions, as well as in studies of drug metabolism and drug-drug interactions.
作用机制
The mechanism of action of 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester is not well understood. It is believed to act as an inhibitor of enzymes, as well as a modulator of protein-ligand interactions. This compound is also thought to be involved in the regulation of drug metabolism and drug-drug interactions. Additionally, this compound may act as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit enzymes, modulate protein-ligand interactions, and regulate drug metabolism and drug-drug interactions. Additionally, this compound has been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study a variety of biochemical and physiological processes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water and is not suitable for use in high-throughput assays.
未来方向
The future directions for 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester are numerous. This compound could be used in more in-depth studies of enzyme kinetics and protein-ligand interactions. Additionally, this compound could be used to study the effects of drugs on drug metabolism and drug-drug interactions. This compound could also be used to study the effects of antioxidants on oxidative damage and to develop new antioxidant compounds. Finally, this compound could be used in high-throughput assays to identify novel compounds with potential therapeutic applications.
合成方法
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester can be synthesized by a variety of methods, such as the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone, while the Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone. Both methods produce this compound in high yields and can be used to synthesize other compounds as well.
安全和危害
The safety data sheet (SDS) provides information about the potential hazards of a compound and the necessary precautions for handling it. The SDS for “2-Propynoic acid, 3-(4-chlorophenyl)-, ethyl ester, (2Z)-” suggests avoiding contact with skin and eyes and avoiding the formation of dust and aerosols .
属性
IUPAC Name |
methyl 3-(4-chlorophenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAXQAIHXHGPPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356531 |
Source


|
| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7515-18-6 |
Source


|
| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

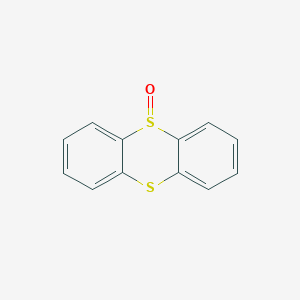



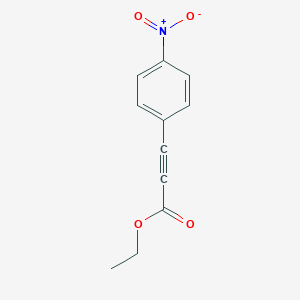

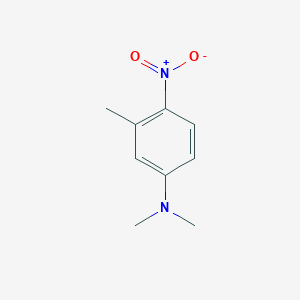

![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
